molecular formula C20H16N4O2 B4512652 N-(1H-indol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

N-(1H-indol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No.: B4512652
M. Wt: 344.4 g/mol
InChI Key: QZTVZRUVMLBYJX-UHFFFAOYSA-N
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Description

N-(1H-indol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (hereafter referred to as Compound A) is a heterocyclic compound featuring a pyridazinone core substituted with a phenyl group at position 3, linked via an acetamide bridge to a 1H-indol-5-yl moiety. This structure combines pharmacophoric elements of indole (known for interactions with neurotransmitter receptors) and pyridazinone (associated with anti-inflammatory and kinase inhibitory activity) .

Properties

IUPAC Name

N-(1H-indol-5-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c25-19(22-16-6-7-17-15(12-16)10-11-21-17)13-24-20(26)9-8-18(23-24)14-4-2-1-3-5-14/h1-12,21H,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTVZRUVMLBYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyridazinone-Based Acetamides

Pyridazinone derivatives are widely studied for their bioactivity. Below is a comparative analysis of Compound A and structurally related pyridazinone-acetamides:

Table 1: Structural Comparison of Pyridazinone Derivatives
Compound Name Core Structure Substituents Key Features
Compound A Pyridazinone (6-oxo) 3-phenyl, acetamide-linked indole Combines indole’s aromaticity with pyridazinone’s hydrogen-bonding capacity
N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide Pyridazinone (6-oxo) 4,5-dichloro, azepane-sulfonamide Dichloro groups enhance electrophilicity; sulfonamide improves solubility
N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetamide Pyridazinone (6-oxo) 3-methyl, 4-(methylthio)benzyl, bromophenyl Methylthio group increases lipophilicity; bromophenyl aids in halogen bonding

Key Observations :

  • Substituent Effects : The 3-phenyl group in Compound A may enhance π-π stacking interactions compared to halogenated or alkylated analogs (e.g., dichloro or methylthio groups in ).
  • Bioactivity Trends: Pyridazinones with electron-withdrawing groups (e.g., dichloro in ) often exhibit stronger enzyme inhibition, while lipophilic substituents (e.g., methylthio in ) improve membrane permeability.

Indole-Containing Acetamides

Indole derivatives are prominent in drug discovery due to their affinity for serotonin and kinase receptors. Compound A’s indole moiety is compared below:

Table 2: Comparison of Indole-Linked Acetamides
Compound Name Indole Position Acetamide Linkage Biological Relevance
Compound A 1H-indol-5-yl Pyridazinone Potential dual targeting (indole for receptors, pyridazinone for enzymes)
2-(1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(1H-indol-5-yl)acetamide 1H-indol-5-yl Chlorobenzoyl-indole Chlorobenzoyl group may confer anti-proliferative activity
N-(1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide derivatives Benzimidazole Pyrazole or triazole Heterocyclic diversity enhances binding to ATP pockets in kinases

Key Observations :

  • Substituent Impact : The absence of electron-withdrawing groups (e.g., chloro in ) on Compound A’s indole may reduce cytotoxicity but limit halogen-bonding interactions.

Key Observations :

  • Yield Optimization : Compound A’s synthesis may benefit from coupling strategies used in , where acid chloride intermediates improve reaction efficiency.
  • Purity Challenges : Low yields in underscore the difficulty of introducing bulky substituents (e.g., methylthio-benzyl).

Research Findings and Implications

  • Antioxidant Potential: While Compound A’s activity is undocumented, structurally related coumarin-acetamides in showed superior antioxidant capacity to ascorbic acid, suggesting pyridazinone analogs warrant similar testing.
  • Kinase Inhibition: The dichloro-pyridazinone in was designed as a PRMT5-substrate inhibitor, indicating Compound A’s phenyl group could be modified for analogous targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1H-indol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1H-indol-5-yl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

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